molecular formula C17H20N2O4S2 B6989074 N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide

N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B6989074
M. Wt: 380.5 g/mol
InChI Key: SNJFVNGQVDVDJV-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a sulfamoyl group, and a cyclobutyl group

Properties

IUPAC Name

N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c20-14(12-5-2-1-3-6-12)11-18-25(22,23)15-9-10-24-16(15)17(21)19-13-7-4-8-13/h1-3,5-6,9-10,13-14,18,20H,4,7-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJFVNGQVDVDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CS2)S(=O)(=O)NCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

    Addition of the Sulfamoyl Group: The sulfamoyl group can be added through a sulfonamide formation reaction, typically using a sulfonyl chloride and an amine.

    Cyclobutyl Group Attachment: The cyclobutyl group can be introduced through a nucleophilic substitution reaction using a cyclobutyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the sulfamoyl group.

    Reduction: Reduction reactions can target the carboxamide group and the sulfamoyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thiophene ring and the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides, sulfonyl chlorides, and nucleophiles such as amines and alcohols are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carboxamide group can yield amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe for investigating cellular processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylate
  • N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-sulfonamide
  • N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-amine

Uniqueness

N-cyclobutyl-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and development in various fields.

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